REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:18][C:19](=[O:21])[CH3:20])[C:13]=1[O:14][C:15](=[O:17])[CH3:16])[C:8](O)=[O:9])(=[O:3])[CH3:2].S(Cl)([Cl:24])=O>ClCCCl>[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:18][C:19](=[O:21])[CH3:20])[C:13]=1[O:14][C:15](=[O:17])[CH3:16])[C:8]([Cl:24])=[O:9])(=[O:3])[CH3:2]
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Name
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|
Quantity
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57 g
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Type
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reactant
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Smiles
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C(C)(=O)OC=1C=C(C(=O)O)C=C(C1OC(C)=O)OC(C)=O
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Name
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|
Quantity
|
34 g
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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ClCCCl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The excess thionyl chloride and 1,2-dichloroethane were distilled off under reduced pressure
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Name
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|
Type
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product
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Smiles
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C(C)(=O)OC=1C=C(C(=O)Cl)C=C(C1OC(C)=O)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |